Quinacrine Dihydrochloride: A Fluorescent DNA Intercalator for Research and Drug Development
Quinacrine Dihydrochloride: A Fluorescent DNA Intercalator for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine dihydrochloride, a synthetic acridine derivative, has a long history as an antimalarial agent. However, its profound ability to intercalate into DNA and exhibit fluorescence upon binding has led to its repurposing as a valuable tool in cellular and molecular biology research, as well as a compound of interest in drug development, particularly in oncology. This technical guide provides a comprehensive overview of quinacrine dihydrochloride's core properties as a fluorescent DNA intercalator, detailed experimental protocols for its application, and an exploration of its impact on key cellular signaling pathways.
Core Properties of Quinacrine Dihydrochloride
Quinacrine's planar tricyclic acridine ring system allows it to insert itself between the base pairs of double-stranded DNA, a process known as intercalation. This interaction is the primary mechanism behind its utility as a DNA stain and its biological activities.
Mechanism of DNA Intercalation and Fluorescence
Quinacrine binds to DNA primarily through intercalation, with a preference for Adenine-Thymine (A-T) rich regions[1][2][3]. The fluorescence of quinacrine is significantly enhanced upon binding to DNA, a phenomenon attributed to the hydrophobic environment between the DNA base pairs which protects the excited state of the fluorophore[1]. Conversely, the fluorescence is quenched in the presence of Guanine-Cytosine (G-C) rich regions[1][2][3]. This differential fluorescence is the basis for Q-banding in chromosome analysis, where A-T rich regions fluoresce brightly.
Two primary modes of binding to DNA have been described for quinacrine:
-
Intercalation: The planar acridine ring stacks between the DNA base pairs.
-
External Electrostatic Binding: An outside binding interaction, which is more prevalent at low ionic strengths.
Quantitative Data
The following tables summarize the key quantitative properties of quinacrine dihydrochloride.
Table 1: Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 436 nm | [4] |
| Emission Maximum (λem) | 525 nm | [4] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀ClN₃O · 2HCl | [4] |
| Molecular Weight | 472.9 g/mol | [4] |
| Solubility in Water | 50 mg/mL (with heat) | [4] |
| Solubility in DMSO | ~5 mg/mL | [5] |
| Solubility in Ethanol | ~30 mg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for the application of quinacrine dihydrochloride in key laboratory techniques.
Preparation of Quinacrine Dihydrochloride Stock Solution
Materials:
-
Quinacrine dihydrochloride powder
-
Sterile distilled water, Phosphate-Buffered Saline (PBS), or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile filter (optional, for aqueous solutions)
Protocol:
-
For Aqueous Stock Solution (e.g., 10 mg/mL in water or PBS):
-
Weigh the desired amount of quinacrine dihydrochloride powder.
-
Add the appropriate volume of sterile distilled water or PBS to achieve a concentration of 10 mg/mL.
-
Vortex thoroughly to dissolve. Gentle heating may be required to fully dissolve the compound[4].
-
For cell culture applications, sterilize the solution by passing it through a 0.22 µm filter.
-
Aqueous solutions are not recommended for long-term storage and should ideally be used within a day[5].
-
-
For DMSO Stock Solution (e.g., 5 mg/mL):
-
Weigh the desired amount of quinacrine dihydrochloride powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 5 mg/mL[5].
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to one month or at -80°C for up to six months[6].
-
Fluorescence Microscopy: Staining of Cultured Cells
This protocol is for visualizing the nucleus and cytoplasm of cultured cells.
Materials:
-
Cultured cells on glass coverslips or in chamber slides
-
Quinacrine dihydrochloride stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filters (e.g., excitation filter ~430/20 nm, emission filter ~520/20 nm)
Protocol:
-
Cell Preparation:
-
Grow cells to the desired confluency on coverslips or chamber slides.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures other than the nucleus, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Quinacrine Staining:
-
Prepare a working solution of quinacrine by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL.
-
Incubate the cells with the quinacrine working solution for 15-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for quinacrine's excitation and emission spectra.
-
Troubleshooting Common Issues in Quinacrine Fluorescence Microscopy:
-
Weak Signal: Increase the concentration of the quinacrine working solution or the incubation time. Ensure the microscope's lamp is properly aligned and the filter sets are correct.
-
High Background: Decrease the quinacrine concentration or the incubation time. Ensure thorough washing steps to remove excess dye.
-
Photobleaching: Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium.
Flow Cytometry: Analysis of Apoptosis
Quinacrine can be used to assess apoptosis. Apoptotic cells often exhibit changes in membrane permeability and chromatin condensation, which can be detected by alterations in quinacrine fluorescence. This protocol provides a general framework; optimization for specific cell types may be necessary.
Materials:
-
Cell suspension (control and treated cells)
-
Quinacrine dihydrochloride stock solution
-
Binding Buffer (e.g., Annexin V binding buffer)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer with a blue laser (488 nm)
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired treatment. Include an untreated control.
-
Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add quinacrine to a final concentration of 1-5 µM.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
(Optional) Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's protocol to distinguish between apoptotic and necrotic cells.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer. Use the FITC or an equivalent channel to detect quinacrine fluorescence.
-
Set up appropriate compensation controls if using multiple fluorochromes[1][7][8][9][10]. A single-stained quinacrine sample and a single-stained PI sample are necessary.
-
Analyze the data to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations. Early apoptotic cells may show increased quinacrine fluorescence due to chromatin condensation, while late apoptotic and necrotic cells will be permeable to PI.
-
DNA Quantification in Solution
This protocol outlines a method for quantifying DNA in a solution using the fluorescence enhancement of quinacrine upon intercalation.
Materials:
-
Quinacrine dihydrochloride stock solution (e.g., 100 µg/mL in water)
-
DNA standards of known concentrations (e.g., calf thymus DNA)
-
DNA samples of unknown concentration
-
Assay buffer (e.g., Tris-EDTA buffer, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Preparation of DNA Standards:
-
Prepare a series of DNA standards by diluting a stock solution of known concentration in the assay buffer. A typical range would be from 0 to 10 µg/mL.
-
-
Preparation of Quinacrine Working Solution:
-
Dilute the quinacrine stock solution in the assay buffer to a final concentration of approximately 1 µg/mL. This concentration may need to be optimized for your specific instrument and assay conditions.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 100 µL of each DNA standard and unknown DNA sample to separate wells. Include a blank well with only the assay buffer.
-
To each well, add 100 µL of the quinacrine working solution.
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader with excitation set to ~436 nm and emission set to ~525 nm.
-
Subtract the fluorescence of the blank from all readings.
-
Create a standard curve by plotting the fluorescence intensity of the DNA standards against their known concentrations.
-
Determine the concentration of the unknown DNA samples by interpolating their fluorescence intensity on the standard curve. The assay should be validated for its linear range and sensitivity[11].
-
Signaling Pathways and Experimental Workflows
Quinacrine's interaction with DNA and other cellular components leads to the modulation of several key signaling pathways, making it a subject of interest in cancer research.
Inhibition of NF-κB Signaling
Quinacrine has been shown to suppress the activity of the transcription factor Nuclear Factor-kappa B (NF-κB)[1]. NF-κB is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Quinacrine's inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins such as Bcl-xL, c-FLIP, and Mcl-1, thereby sensitizing cancer cells to apoptosis[4][12][13].
Activation of p53 Signaling
In addition to inhibiting NF-κB, quinacrine can activate the tumor suppressor protein p53[1][14]. p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Quinacrine-mediated activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21[3][12][15][16][17][18][19].
Experimental Workflow for Investigating Quinacrine's Effects
The following diagram illustrates a typical experimental workflow for studying the cellular effects of quinacrine.
References
- 1. 3 Guidelines For Setting Compensation Controls In Flow Cytometry Experiments - ExpertCytometry [expertcytometry.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Compensation Controls | McGovern Medical School [med.uth.edu]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinacrine upregulates p21/p27 independent of p53 through autophagy-mediated downregulation of p62-Skp2 axis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
